molecular formula C28H23N3O4S3 B12369726 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12369726
M. Wt: 561.7 g/mol
InChI Key: JBZWMDFNFBLUSS-UHFFFAOYSA-N
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Description

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of various functional groups, including methoxy, sulfonylamino, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

    Reduction: Formation of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfanylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions. The overall effect is the modulation of biological pathways, leading to the desired therapeutic outcome .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that contains a thiazole ring.

    Abafungin: An antifungal agent with a sulfonyl group.

Uniqueness

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. The presence of the methoxy group, sulfonylamino group, and thiazole ring in a single molecule allows for multiple interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C28H23N3O4S3

Molecular Weight

561.7 g/mol

IUPAC Name

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C28H23N3O4S3/c1-18-8-15-26(37-18)20-9-12-22(13-10-20)38(33,34)31-24-16-21(35-2)11-14-23(24)27(32)30-28-29-25(17-36-28)19-6-4-3-5-7-19/h3-17,31H,1-2H3,(H,29,30,32)

InChI Key

JBZWMDFNFBLUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C(=O)NC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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